molecular formula C9H12ClN3O B1436780 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one CAS No. 1379811-45-6

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one

Cat. No. B1436780
M. Wt: 213.66 g/mol
InChI Key: QNWRWEJRISHPKU-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CMPP) is a synthetic compound that has a wide range of applications in the scientific and medical research fields. CMPP has been extensively studied for its potential to be used as an anti-cancer agent and as an anti-inflammatory agent. CMPP is also used as a tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis and Derivative Formation

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one has been utilized in the synthesis of various chemical compounds. For instance, a study by Pivazyan et al. (2019) involved the compound in the synthesis of derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. These synthesized compounds exhibited a pronounced plant growth stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Functional Rearrangement

Danieli et al. (2004) explored the functional rearrangement of polychlorinated pyrrolidin-2-ones, including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one, to produce 5-imino-lactams. This transformation involves a series of eliminations, substitutions, and double bond shifts, showcasing the chemical versatility of the compound (Danieli, Ghelfi, Mucci, Pagnoni, Parsons, Pattarozzi, & Schenetti, 2004).

Structural Analysis and Molecular Recognition

Rajam et al. (2017) conducted a study focusing on the crystal structures of pyrimidines, including a derivative of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one. This research provides insights into the molecular recognition processes involving hydrogen bonding, critical for the targeted drug action of pharmaceuticals containing this compound (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthesis of Novel Scaffolds

Cheung, Harris, and Lackey (2001) reported the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, utilizing a related structure. These scaffolds have been explored for various pharmaceutical applications, indicating the potential of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one in medicinal chemistry (Cheung, Harris, & Lackey, 2001).

Anticancer Activity

Gaonkar et al. (2018) synthesized a series of derivatives including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one and evaluated their anticancer activity. This research underscores the potential therapeutic applications of the compound in oncology (Gaonkar, Sunagar, Deshapande, Belavagi, Joshi, Dixit, & Khazi, 2018).

properties

IUPAC Name

5-chloro-4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWRWEJRISHPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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